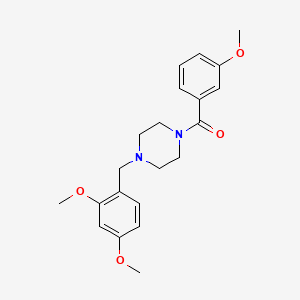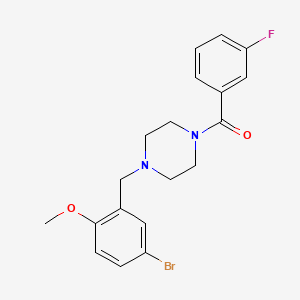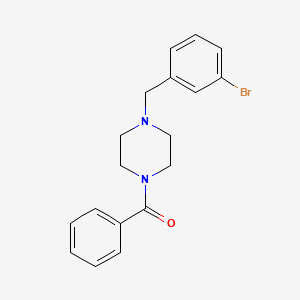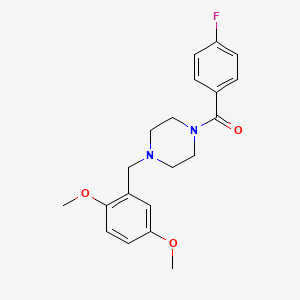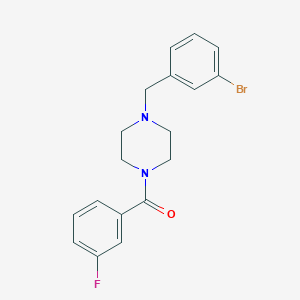
1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Overview
Description
1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine, also known as PTT, is a synthetic compound that belongs to the family of piperazine derivatives. It was first synthesized in the early 2000s and has since gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which may contribute to its antipsychotic and antidepressant effects. 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to modulate glutamate receptors, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons. 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is that it is relatively easy to synthesize and purify compared to other compounds. Additionally, 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one limitation of using 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine. One area of interest is its potential use in the treatment of drug addiction. Further research is needed to determine the optimal dosage and administration route for 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine in this context. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Additional studies are needed to determine the long-term effects of 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine on neuronal function and to identify potential side effects. Finally, further research is needed to fully understand the mechanism of action of 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine and to identify potential targets for drug development.
Scientific Research Applications
1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential therapeutic applications in various fields. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in rats. Additionally, 1-(phenylacetyl)-4-(3,4,5-trimethoxybenzyl)piperazine has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-phenyl-1-[4-[(3,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-13-18(14-20(27-2)22(19)28-3)16-23-9-11-24(12-10-23)21(25)15-17-7-5-4-6-8-17/h4-8,13-14H,9-12,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZNWSMBZJDQBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 5-{[(4-bromophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B3457994.png)
![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3458002.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-(4-chlorophenyl)-2-furamide](/img/structure/B3458014.png)
![3,4,5-triethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3458020.png)
![3,4,5-triethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3458025.png)
![N-{3-[(3,4,5-triethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B3458044.png)
![2-phenoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3458055.png)
![5-chloro-2-methoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3458060.png)

